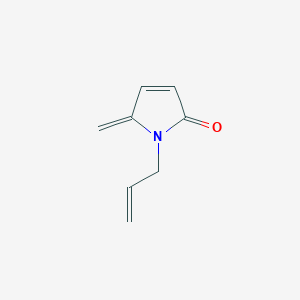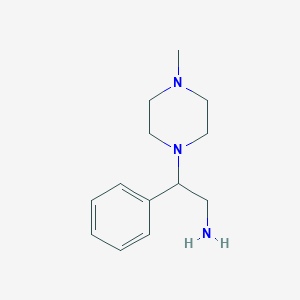
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Interactions
A study explored the synthesis, characterization, and biological activities of novel thiophene-2-carboxaldehyde derivatives incorporating 2-(4-Methylpiperazin-1-yl). These compounds exhibited promising antibacterial, antifungal activities, and were less toxic. Specifically, their anticancer potential was highlighted through optical spectroscopic and docking studies, revealing significant interactions with human serum albumin, suggesting a pharmacokinetic mechanism relevant for drug delivery systems (Shareef et al., 2016).
Chemical Synthesis and Modification
Chemical synthesis and the modification of 2-(4-Methylpiperazin-1-yl) derivatives have been a focus of several studies. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, highlighting the compound's role as an intermediate for further pharmaceutical applications (Mishriky & Moustafa, 2013).
Anticancer Activity of Isoquinolines
Another research direction involves analyzing the anticancer activity of isoquinolines with variations in their heteroaromatic substituents. A comparative analysis showed that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines with specific substituents exhibited high levels of anticancer activity, indicating the importance of structural modifications for therapeutic efficacy (Konovalenko et al., 2022).
Analgesic Properties
Structural characterization of analgesic isothiazolopyridines incorporating the 2-(4-Methylpiperazin-1-yl) moiety has been conducted, showing significant interactions and stacking with isothiazole and pyridine rings, which may correlate with their analgesic action. This study highlights the compound's potential in developing new pain management therapies (Karczmarzyk & Malinka, 2008).
Kinase Inhibition for Antitumor Potency
Research on structural optimization of derivatives targeting EGFR-activating and drug-resistance mutations in cancer treatment identified a compound with significant in vitro and in vivo antitumor potency. This underlines the role of 2-(4-Methylpiperazin-1-yl) derivatives in developing targeted cancer therapies (Yang et al., 2012).
HDAC Inhibition for Therapeutic Applications
Compounds derived from 2-(4-Methylpiperazin-1-yl) have been evaluated as novel histone deacetylase inhibitors (HDACi), showing potential in treating cancer and other disorders. The study emphasized their remarkable stability and in vivo antitumor activity, suggesting a promising route for therapeutic development (Thaler et al., 2010).
PET Imaging of Microglia
[11C]CPPC, a PET radiotracer incorporating the 2-(4-Methylpiperazin-1-yl) group, specifically targets CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of neuroinflammation, offering insights into neuropsychiatric disorders and the immune environment in CNS malignancies (Horti et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHFHXITHQLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390199 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |
CAS RN |
176971-20-3 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

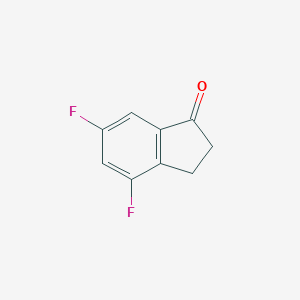
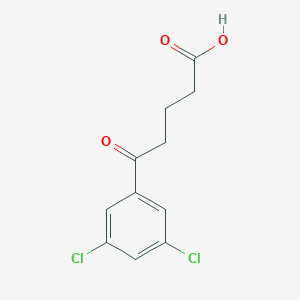




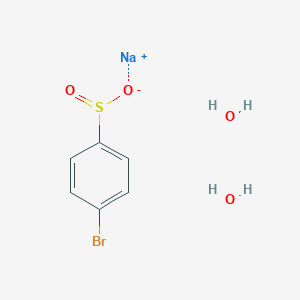

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
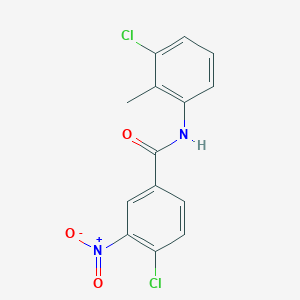
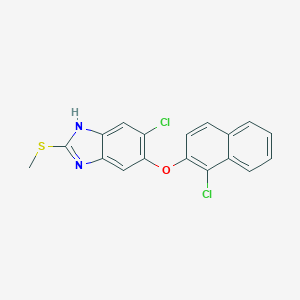
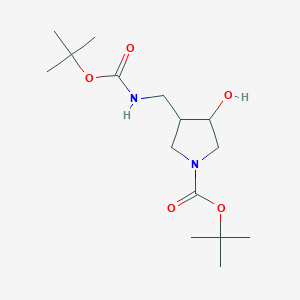
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
